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Lenalidomide-CO-C4-Br

PROTAC Targeted Protein Degradation Acute Myeloid Leukemia

PROTAC library synthesis is often delayed by multi-step linker activation and purification. Lenalidomide-CO-C4-Br solves this by integrating the lenalidomide CRBN ligand and a C4 bromoalkyl linker in one ready-to-use building block. - **Direct SN2 conjugation:** Bromide leaving group enables one-step coupling to thiol-/amine-/hydroxyl-POI ligands; eliminates 1+ synthetic step per compound. - **Validated geometry:** Same CRBN-binding module as BTK degrader SJF620 (DC50 7.9 nM). - **Precise control:** C4 attachment preserves degradation selectivity vs. C5/C6 modifications. ≥95% purity, immediate shipment.

Molecular Formula C18H20BrN3O4
Molecular Weight 422.3 g/mol
Cat. No. B12360177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-CO-C4-Br
Molecular FormulaC18H20BrN3O4
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr
InChIInChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25)
InChIKeyACCSPOFIPHGKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-CO-C4-Br: CRBN Ligand-Linker Conjugate


Lenalidomide-CO-C4-Br (IUPAC: 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide) is a synthetic derivative of the immunomodulatory drug lenalidomide, incorporating a 5‑bromopentanoyl linker at the C4‑position of the isoindolinone ring . This bifunctional molecule serves as an E3 ligase ligand‑linker conjugate designed for the modular assembly of proteolysis‑targeting chimeras (PROTACs), where the lenalidomide moiety recruits the cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase complex and the terminal bromoalkyl group enables conjugation to a target‑protein ligand via nucleophilic substitution [1]. The compound is a key building block in the synthesis of PROTAC ATR degrader‑2 (HY‑161615), a probe molecule that achieved DC50 values of 22.9 nM and 34.5 nM in acute myeloid leukemia (AML) cell lines MV‑4‑11 and MOLM‑13 [2].

+ Pre-functionalized CRBN ligand–linker conjugate for streamlined PROTAC assembly
+ Validated C4 attachment chemistry compatible with Suzuki coupling and amide linkages
+ Pre-installed bromide enables direct one-step SN2 conjugation to POI ligands

Why Lenalidomide-CO-C4-Br Cannot Be Substituted


The field of lenalidomide‑based PROTAC building blocks includes multiple variants that differ in linker length, exit vector, and terminal functional group—each of which profoundly influences ternary complex geometry, synthetic tractability, and ultimate degrader potency. Generic substitution among these analogs is not scientifically sound because linker architecture directly dictates the distance and orientation between the E3 ligase and the target protein, while the terminal reactive moiety determines the compatible conjugation chemistry and the stability of the resulting PROTAC [1]. Lenalidomide‑CO‑C4‑Br offers a specific combination of a C4‑positioned five‑carbon alkyl linker bearing a terminal bromo leaving group, which differs fundamentally from C4‑OH (hydroxyl) or C4‑NH2 (amine) analogs in terms of reactivity, and from C4‑PEG linkers in terms of hydrophobicity and conformational flexibility . Substituting a C4‑Br building block with a C4‑NH2 or C4‑OH analog without re‑optimization of linker length and conjugation strategy will alter the final PROTAC's physicochemical properties and can significantly reduce degradation efficiency, as evidenced by linker‑optimization studies showing that even small changes in linker composition can shift DC50 values by an order of magnitude [2].

CRBN ligand warhead (lenalidomide vs pomalidomide vs thalidomide) may shift neosubstrate degradation profiles and target selectivity.
Linker attachment at C4 versus C5 or C6 can alter degradation efficiency; C6-halogenated analogs show abrogated or skewed neosubstrate engagement.
Terminal bromide vs amine or alkyne changes conjugation chemistry; amine-terminated analogs require an additional activation step.

Lenalidomide-CO-C4-Br: Differentiation Evidence


ATR Degradation Potency in AML Cells

The utility of Lenalidomide-CO-C4-Br as a building block is validated by the performance of PROTAC ATR degrader-2, which incorporates this ligand‑linker conjugate. In acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13, PROTAC ATR degrader-2 achieved ATR degradation with DC50 values of 22.9 nM and 34.5 nM, respectively [1]. In contrast, a PROTAC built with the alternative Lenalidomide-C4-NH2 hydrochloride linker (Compound 24) exhibited antiproliferative IC50 values of 0.98 nM and 13.7 nM in RS4;11 and MOLM-13 cells, but this was directed against a different target protein (undefined in public data) and cannot be directly compared . While cross-target comparisons are not appropriate, these data demonstrate that Lenalidomide-CO-C4-Br enables the synthesis of highly potent, cell‑active PROTACs with quantified degradation metrics.

ATR Degradation Potency
Reported
DC₅₀ 22.9 nM (MV-4-11), 34.5 nM (MOLM-13)
Reported degradation potency context for ATR-targeting PROTACs
Class-level comparator range 0.2–100 nM across diverse targets
PROTAC Targeted Protein Degradation Acute Myeloid Leukemia ATR Degrader

Bromo vs. Amino Terminus Conjugation Efficiency

Systematic linker‑length optimization studies in cereblon‑based PROTACs have established that linker geometry is a critical determinant of degradation efficiency. In a study of pomalidomide‑based homo‑PROTACs, compound 15a with an 8‑atom linker achieved the most potent CRBN degradation with minimal off‑target IKZF1 effects, while longer linkers (e.g., 12‑atom) showed reduced degradation capacity [1]. The C4‑alkyl chain in Lenalidomide‑CO‑C4‑Br provides a linker length of approximately 5 atoms (excluding the carbonyl and bromine), positioning it in the shorter range that favors efficient ternary complex formation for certain target‑E3 ligase pairs. In contrast, PEG‑based linkers (e.g., Lenalidomide‑PEG1‑NH2) introduce conformational flexibility and increased hydrophilicity that can alter cellular permeability and degradation kinetics . The choice of a rigid C4‑alkyl spacer over a flexible PEG linker or a longer C6/C8 alkyl chain represents a specific design decision that may be advantageous for targets requiring precise spatial orientation.

Conjugation Efficiency
Head-to-head
Br: one-step SN2 conjugation vs NH₂: requires activation step (≥1 additional reaction)
Reduces synthetic step count and improves conjugate yield
Applicable to thiol, amine, or alcohol nucleophiles on POI ligands
Linker Optimization PROTAC Design Cereblon Ligands Structure-Activity Relationship

Bromo, Iodo, and Chloro Reactivity-Stability Balance

The terminal bromo group in Lenalidomide-CO-C4-Br allows for conjugation to target‑protein ligands bearing nucleophilic moieties (e.g., amines, thiols, hydroxyls) via SN2 displacement under mild conditions. This reactivity profile differs fundamentally from the amine‑terminated analog Lenalidomide-C4-NH2 hydrochloride, which requires coupling to carboxylic acids via amide bond formation using activating reagents, and from the hydroxyl‑terminated Lenalidomide-OH, which typically requires activation as a leaving group before conjugation . The bromo group offers a unique combination of leaving‑group ability and stability under storage and handling conditions, enabling direct one‑step conjugation without the need for additional activation steps. Furthermore, the bromoalkyl moiety is orthogonal to click chemistry handles (e.g., alkyne, azide), allowing for sequential or parallel conjugation strategies in the construction of heterobifunctional degraders .

Reactivity–Stability Balance
Class-level
Br ≈ 10× more reactive than Cl, ≈ 10× less reactive than I; adequate shelf stability under –20 °C
Empirically optimized balance of SN2 reactivity and benchtop stability
Physical organic chemistry class-level rate constants; exact PROTAC stability comparisons not available
Bioconjugation Chemistry PROTAC Synthesis Linker Functionalization Click Chemistry

C4 Attachment and CRBN Binding Tolerance

Lenalidomide-CO-C4-Br is supplied as a characterized reference compound with specified purity suitable for PROTAC synthesis. Vendor specifications indicate a typical purity of >95% (HPLC) . This level of purity is comparable to related lenalidomide‑based building blocks: Lenalidomide-Br (CAS 2093387-36-9) is available at >98% purity with reported DMSO solubility of 30 mg/mL (92.84 mM) , and Lenalidomide-OH is supplied at 99.48% purity . High purity is critical for PROTAC synthesis because impurities in the ligand‑linker conjugate can propagate into the final heterobifunctional molecule, complicating purification and potentially confounding biological assays. The availability of analytical certificates (CoA, HPLC, NMR) for Lenalidomide-CO-C4-Br ensures that researchers can verify identity and purity prior to use, enabling reproducible conjugation and degrader performance.

C4 Attachment Validation
Cross-study
C4 linker attachment retains CRBN engagement (validated via BTK and AR PROTACs); C6 halogenation abrogates or skews neosubstrate selectivity
C4 position is a validated exit vector for linker extension without silencing CRBN recruitment
6‑bromo lenalidomide shows minimal neosubstrate interaction; 6‑chloro retains selective IKZF1 engagement
Chemical Purity Quality Control PROTAC Building Block Analytical Characterization

Lenalidomide-CO-C4-Br: Research Applications


PROTAC Library Synthesis via SN2 Conjugation

Lenalidomide-CO-C4-Br is the direct precursor to the E3 ligase ligand‑linker conjugate used in PROTAC ATR degrader‑2, which demonstrated ATR degradation with DC50 values of 22.9–34.5 nM in MV‑4‑11 and MOLM‑13 AML cells [1]. This building block is therefore ideally suited for constructing additional ATR‑targeting PROTACs to explore kinase‑independent functions of ATR, such as nuclear envelope integrity and p53‑mediated apoptosis, as well as for generating analog series to optimize linker length and composition for this target [2].

ATR Degrader for AML Research

The terminal bromo group enables straightforward conjugation to target‑protein ligands that contain nucleophilic amines or thiols, facilitating the rapid generation of PROTAC libraries with varied warheads while keeping the E3 ligase ligand and linker constant. This approach is particularly valuable for screening campaigns where a fixed CRBN‑recruiting moiety is paired with multiple target‑binding ligands to identify optimal degraders, as the C4‑Br handle provides a single, well‑defined conjugation point .

BTK Degrader with C4-Lenalidomide Architecture

Because linker length and composition are critical determinants of PROTAC efficacy, Lenalidomide-CO-C4-Br serves as a key comparator in systematic studies of linker structure‑activity relationships. Its C4 alkyl spacer provides a defined, rigid distance between the CRBN ligand and the target warhead, allowing researchers to benchmark the performance of PROTACs containing this linker against those with longer alkyl linkers (e.g., C6, C8) or flexible PEG‑based linkers to identify the optimal geometry for a given target protein [3].

Linker SAR Studies Across Halogen Termini

The bromoalkyl group in Lenalidomide-CO-C4-Br is compatible with bioorthogonal click chemistry handles such as azides and alkynes. This orthogonality enables sequential conjugation strategies where the bromo group is first used to attach a linker or warhead bearing a nucleophile, followed by click‑chemistry‑mediated installation of a second functional module. Such strategies are valuable for constructing complex degraders, including trivalent PROTACs or PROTACs bearing fluorescent or affinity tags for cellular imaging and target engagement studies .

Application
Selection Property
Validation Focus
PROTAC Library Synthesis via SN2 Conjugation
Pre-installed bromide for direct one-step conjugation; eliminates activation chemistry
Conjugation yield and synthetic efficiency across POI ligand nucleophiles
ATR Degrader Construction for AML Research
Identical CRBN–linker module as published ATR degrader-2
ATR degradation potency and DNA damage pathway studies in AML models
BTK Degrader Development
Validated C4-attached lenalidomide architecture; retains BTK degradation activity
BTK degradation efficacy and selectivity in B-cell malignancy models
Linker SAR Across Halogen Termini
Well-characterized bromide leaving group reactivity (SN2 baseline)
Reactivity–degradation relationship benchmarking against Cl, I, and NH₂ congeners
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